Benzothiazol-2(3H)-one, 3-[3-(2,3-dihydro-2-oxo-3-benzothiazolyl)-1-oxopropyl]-
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Overview
Description
“3-[3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANOYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE” is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANOYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE” can be achieved through a multi-step process involving the following key steps:
Formation of the Benzothiazole Ring: This can be done by cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Acylation Reaction: The benzothiazole intermediate can be acylated using propanoyl chloride under basic conditions to introduce the propanoyl group.
Oxidation: The final step involves the oxidation of the intermediate to form the oxo group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: It can be explored as a potential drug candidate for various diseases.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “3-[3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANOYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE” would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzothiazole
- Benzothiazole-2-thiol
- 2-Mercaptobenzothiazole
Comparison
Compared to these similar compounds, “3-[3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANOYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE” is unique due to the presence of the propanoyl and oxo groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12N2O3S2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[3-oxo-3-(2-oxo-1,3-benzothiazol-3-yl)propyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C17H12N2O3S2/c20-15(19-12-6-2-4-8-14(12)24-17(19)22)9-10-18-11-5-1-3-7-13(11)23-16(18)21/h1-8H,9-10H2 |
InChI Key |
SXFYVCLEZFUWMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC3=O |
Origin of Product |
United States |
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